molecular formula C20H28BNO5 B8248973 tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B8248973
M. Wt: 373.3 g/mol
InChI Key: FBLNAQSLSILUQK-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, and a boronic ester moiety. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route is the Miyaura borylation reaction , which involves the reaction of an indole derivative with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The boronic ester moiety can be reduced to a boronic acid.

  • Substitution: : The indole core can undergo electrophilic substitution reactions at different positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Formation of 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate.

  • Reduction: : Formation of 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic acid.

  • Substitution: : Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It is used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: : It is used in the production of advanced materials and in catalysis research.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is unique due to its specific structural features, such as the presence of the tert-butyl group and the boronic ester moiety. Similar compounds include:

  • Tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

  • Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

These compounds share similarities in their boronic ester structures but differ in their core heterocyclic rings and substituents, leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-15-10-9-14(24-8)11-13(15)12-16(22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLNAQSLSILUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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